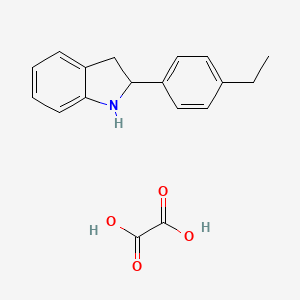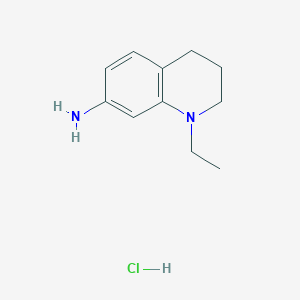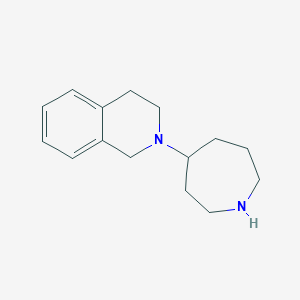
2-(Azepan-4-yl)-1,2,3,4-tetrahydroisoquinoline
Übersicht
Beschreibung
“2-(Azepan-4-yl)acetic acid hydrochloride” is a compound that has a molecular weight of 193.67 g/mol . It’s available in the form of a powder and is stored at room temperature . The compound is not intended for human or veterinary use and is used only for research purposes.
Molecular Structure Analysis
The InChI code for “2-(Azepan-4-yl)acetic acid hydrochloride” is 1S/C8H15NO2.ClH/c10-8(11)6-7-2-1-4-9-5-3-7;/h7,9H,1-6H2,(H,10,11);1H . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Azepan-4-yl)acetic acid hydrochloride” include a molecular weight of 193.67 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 2, and a rotatable bond count of 1 . Its exact mass is 156.162648646 g/mol .
Wissenschaftliche Forschungsanwendungen
Tetrahydroisoquinolines in Therapeutics
Tetrahydroisoquinolines (THIQs) are recognized as "privileged scaffolds" in medicinal chemistry, initially noted for their neurotoxicity but later found to possess protective effects against Parkinsonism in mammals. The therapeutic spectrum of THIQ derivatives, as discussed by Singh and Shah (2017), encompasses cancer, malaria, central nervous system disorders, cardiovascular diseases, metabolic disorders, and more. The approval of trabectedin, a THIQ derivative, for treating soft tissue sarcomas highlights the anticancer potential within this class of compounds (Singh & Shah, 2017).
Azepane-Based Motifs for Drug Discovery
Azepane motifs present in pharmaceutical compounds indicate a high degree of structural diversity crucial for discovering new therapeutic agents. Over 20 azepane-based drugs have received FDA approval for treating various diseases, reflecting their importance in medicinal chemistry. The development of azepane-containing analogs focuses on anti-cancer, anti-tubercular, anti-Alzheimer's, antimicrobial agents, and other therapeutic applications. This versatility underscores the potential of azepane derivatives in designing less toxic and more effective drugs (Gao-Feng Zha et al., 2019).
Neuroprotective and Anti-addictive Properties
The compound 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) demonstrates neuroprotective, anti-addictive, and antidepressant properties. Antkiewicz‐Michaluk et al. (2018) highlight 1MeTIQ's mechanisms of action, including MAO inhibition and free radical scavenging, suggesting its potential in treating neurodegenerative diseases and substance addiction (Antkiewicz‐Michaluk et al., 2018).
Anticancer Applications
THIQs serve as a foundation for developing anticancer agents, with numerous analogs showing potent activity against various molecular targets. The ease of synthesizing THIQ core scaffold, combined with its pharmacological properties, positions it as a promising scaffold for novel anticancer drug design. This area of research is continually evolving, with new THIQ derivatives being explored for their selectivity and efficacy in cancer treatment (Faheem et al., 2021).
Safety and Hazards
The safety information for “2-(Azepan-4-yl)acetic acid hydrochloride” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Wirkmechanismus
Target of Action
The primary target of 2-(Azepan-4-yl)-1,2,3,4-tetrahydroisoquinoline is the cAMP-dependent protein kinase catalytic subunit alpha . This enzyme plays a crucial role in various cellular processes, including the regulation of glycogen, sugar, and lipid metabolism.
Mode of Action
It is known to interact with its target, the camp-dependent protein kinase catalytic subunit alpha . The interaction between the compound and its target may result in changes in the enzyme’s activity, potentially influencing various metabolic processes.
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Eigenschaften
IUPAC Name |
2-(azepan-4-yl)-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c1-2-5-14-12-17(11-8-13(14)4-1)15-6-3-9-16-10-7-15/h1-2,4-5,15-16H,3,6-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACGIBMDROFXDFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCNC1)N2CCC3=CC=CC=C3C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90672952 | |
| Record name | 2-(Azepan-4-yl)-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90672952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azepan-4-yl)-1,2,3,4-tetrahydroisoquinoline | |
CAS RN |
1069473-59-1 | |
| Record name | 2-(Azepan-4-yl)-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90672952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



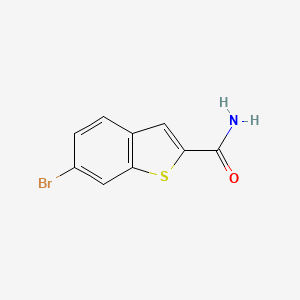

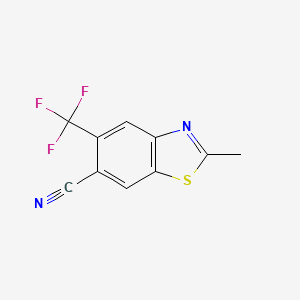
![Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1440193.png)
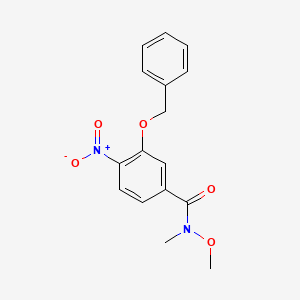
![3-[4-(Tert-butoxycarbonyl)piperazino]-2-phenylpropanoic acid](/img/structure/B1440198.png)

![4-[(4-Amino-benzylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1440200.png)

